4-甲基-5-(2-喹啉基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

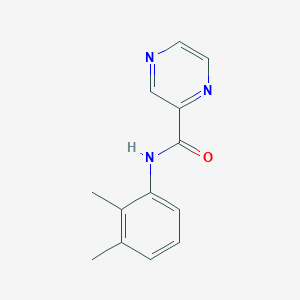

The compound "4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol" belongs to the 1,2,4-triazole family, a class of heterocyclic compounds that have attracted interest due to their pharmacological activities and potential applications in various fields. These compounds are characterized by a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, which can be substituted with various functional groups to impart different chemical properties and biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including those based on the quinoline structure, typically involves regioselective reactions that allow for the introduction of different substituents on the triazole ring. One common method involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives to form the triazole ring, followed by further functionalization to introduce the quinolinyl group (Behalo et al., 2017).

科学研究应用

抗菌活性

一系列新的类似物,包括 4-甲基-5-(2-喹啉基)-4H-1,2,4-三唑-3-硫醇,已被合成并研究其抗菌性能。这些化合物表现出中等至强效的抗菌活性,突出了它们作为抗菌和抗真菌剂的潜力。这些化合物的构效关系已通过光谱数据确定,证实了它们对各种微生物菌株的疗效。这项研究强调了 4-甲基-5-(2-喹啉基)-4H-1,2,4-三唑-3-硫醇衍生物在开发新的抗菌剂方面的潜力 (Sharma, Hussain, & Amir, 2008; Behalo 等人,2013).

抗肿瘤和抗氧化活性

对 4-甲基-5-(2-喹啉基)-4H-1,2,4-三唑-3-硫醇衍生物的进一步研究发现了具有抗肿瘤和抗氧化活性的化合物。区域选择性合成方法产生了多种三唑衍生物,这些衍生物被评估其生物活性,展示了它们在癌症治疗和预防策略中的潜力。这些发现有助于扩大三唑衍生物作为治疗应用的多功能分子的知识基础 (Behalo, Amine, & Fouda, 2017).

缓蚀

除了其生物医学应用外,4-甲基-5-(2-喹啉基)-4H-1,2,4-三唑-3-硫醇还被探索作为缓蚀剂。研究表明其在盐水环境中保护铜免受腐蚀的有效性,突出了其作为一种新型高效缓蚀剂的潜力。其作用机制归因于在金属表面形成一层保护层,显着降低腐蚀速率,并为工业应用中的腐蚀防护提供了有希望的解决方案 (Chauhan 等人,2019).

光伏应用

此外,4-甲基-5-(2-喹啉基)-4H-1,2,4-三唑-3-硫醇衍生物已被纳入染料敏化太阳能电池 (DSSC) 中作为新型电解质系统的一部分。这些系统表现出良好的稳定性和效率,表明这些化合物在提高 DSSC 性能方面的潜力。将三唑衍生物纳入光伏应用代表了一种增强太阳能电池技术的新方法 (Hilmi, Shoker, & Ghaddar, 2014).

属性

IUPAC Name |

4-methyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMUZUZVJLPJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)